5-Chloro-4-nitrothiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2ClNO3S |
|---|---|
Molecular Weight |
191.59 g/mol |
IUPAC Name |
5-chloro-4-nitrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2ClNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H |
InChI Key |
BJNVYXFIMPUIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 4 Nitrothiophene 2 Carbaldehyde
Nitration Strategies for Halogenated Thiophene-2-carbaldehydes
A primary and direct approach to the synthesis of 5-Chloro-4-nitrothiophene-2-carbaldehyde involves the electrophilic nitration of a suitable precursor, namely 5-chlorothiophene-2-carbaldehyde (B1662047). The success of this strategy hinges on the regioselective introduction of the nitro group at the C4 position of the thiophene (B33073) ring.
The regiochemical outcome of the nitration of 5-chlorothiophene-2-carbaldehyde is governed by the directing effects of the substituents already present on the thiophene ring. The chloro group at the C5 position is an ortho-, para-director, while the formyl group at the C2 position is a meta-director. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C4 position, which is ortho to the chloro group and meta to the formyl group. The C3 position, also ortho to the chloro group, is sterically hindered by the adjacent formyl group, making substitution at this position less favorable.
The high reactivity of the thiophene ring towards electrophilic substitution necessitates the use of mild nitrating agents to prevent oxidation and degradation of the starting material. stackexchange.com Traditional nitrating mixtures, such as concentrated nitric acid and sulfuric acid, are often too harsh for thiophene derivatives. stackexchange.com Milder and more selective nitrating systems are therefore preferred.
Table 1: Proposed Nitrating Systems for the Regioselective Synthesis of this compound
| Nitrating Agent | Solvent | Proposed Reaction Conditions | Expected Outcome |
| Nitric acid/Acetic anhydride (B1165640) | Acetic anhydride | Low temperature (e.g., -10 to 0 °C) | Formation of the 4-nitro isomer with potential for side reactions if the temperature is not controlled. |
| Copper (II) nitrate (B79036) | Acetic anhydride | Moderate temperature (e.g., 25-50 °C) | Milder nitration with potentially higher regioselectivity and yield of the desired product. |
| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Inert solvent (e.g., sulfolane, nitromethane) | Low temperature (e.g., 0-10 °C) | A powerful nitrating agent that can be effective but may require careful control to avoid over-reaction. |
To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential.
Temperature: The nitration of activated aromatic systems like thiophene is highly exothermic. Maintaining a low and controlled temperature is crucial to prevent the formation of byproducts and decomposition of the starting material and product.
Solvent: The choice of solvent can influence the solubility of the reactants and the reactivity of the nitrating agent. Acetic anhydride is a common solvent for the nitration of thiophenes as it can also act as a scavenger for any water formed during the reaction.
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of the thiophene precursor helps to control the reaction temperature and minimize localized high concentrations of the nitrating agent, which can lead to side reactions.
Reaction Time: The reaction should be monitored (e.g., by thin-layer chromatography or gas chromatography) to determine the point of maximum conversion of the starting material to the desired product. Prolonged reaction times may lead to the formation of degradation products.
Table 2: Hypothetical Optimization of Nitration Conditions
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Impact on Yield and Purity |
| Temperature | -20 °C to 25 °C | -5 °C | Lower temperatures generally favor higher selectivity and reduce the formation of byproducts, thus improving purity and yield. |
| Molar ratio of Nitrating Agent | 1.0 to 1.5 equivalents | 1.1 equivalents | A slight excess of the nitrating agent ensures complete conversion of the starting material, but a large excess can lead to dinitration or oxidation. |
| Solvent | Acetic anhydride, Acetonitrile, Dichloromethane | Acetic anhydride | Acetic anhydride is often effective for thiophene nitration, promoting the formation of the active nitrating species while controlling the reaction environment. |
Multi-Step Synthetic Routes to the this compound Scaffold
An alternative to the direct nitration of a pre-formed thiophene is a multi-step synthesis that builds the substituted thiophene ring from acyclic precursors. The Gewald aminothiophene synthesis is a powerful method for the construction of polysubstituted thiophenes. wikipedia.orgresearchgate.netscispace.com A hypothetical route to this compound using this approach could involve the reaction of a suitable ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.
A potential, though complex, multi-step sequence could be envisioned as follows:
Gewald Reaction: Condensation of a chlorinated carbonyl compound with a nitro-substituted activated nitrile to form a 2-amino-4-nitro-5-chlorothiophene derivative.
Diazotization and Sandmeyer-type Reaction: Conversion of the 2-amino group to a diazonium salt, followed by a reaction to introduce a cyano or other functional group that can be later converted to a formyl group.
Reduction of the Cyano Group: If a cyano group is introduced, it can be reduced to an aldehyde using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).
This multi-step approach offers the potential for high regiocontrol in the initial ring-forming step. However, it is generally more lengthy and may involve more challenging reaction conditions and purification steps compared to a direct nitration strategy.
Green Chemistry Approaches in the Synthesis of Halogenated Nitrothiophenes
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes to this compound. This primarily involves the use of safer reagents and solvents, and more energy-efficient reaction conditions.
For the nitration step, several greener alternatives to traditional nitrating agents have been explored for aromatic compounds. orgchemres.org These include:
Solid Acid Catalysts: Zeolites or clays (B1170129) impregnated with nitric acid can serve as solid-supported nitrating agents, which can be easily filtered off after the reaction, simplifying purification and potentially allowing for catalyst recycling.
Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst for nitration reactions, offering advantages in terms of recyclability and reduced volatility. The ionic liquid 1,3-disulfonic acid imidazolium (B1220033) nitrate has been used as a nitrating agent for various aromatic compounds. organic-chemistry.org
Photochemical Nitration: The use of light to promote the nitration of aromatic compounds in the presence of nitrate or nitrite (B80452) ions is another green approach that can proceed under mild conditions. nih.gov
The application of these green methodologies to the synthesis of halogenated nitrothiophenes is an area of ongoing research interest, with the potential to reduce the environmental impact of their production.
Chemical Transformations and Reactivity Profiles of 5 Chloro 4 Nitrothiophene 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The formyl (aldehyde) group at the C2 position is a primary site for nucleophilic addition and condensation reactions, allowing for the synthesis of a wide array of derivatives.
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases (-C=N-). This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. jetir.org
While specific studies on 5-Chloro-4-nitrothiophene-2-carbaldehyde are limited, extensive research on the analogous compound, 5-nitrothiophene-2-carboxaldehyde (B54426), demonstrates its utility in synthesizing Schiff bases. For instance, the condensation of 5-nitrothiophene-2-carboxaldehyde with various fluoro-substituted aromatic primary amines has been successfully carried out, often accelerated by microwave irradiation. researchgate.net These reactions proceed efficiently, providing the corresponding Schiff base derivatives in good yields. This suggests that this compound would similarly react with primary amines to yield the corresponding imines. The general reaction involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol (B145695). ekb.egorientjchem.org
Table 1: Representative Schiff Base Synthesis with an Analogous Aldehyde Data based on reactions with the analogous compound 5-nitrothiophene-2-carboxaldehyde.
| Aldehyde | Amine | Product (Schiff Base) | Method | Reference |
| 5-Nitrothiophene-2-carboxaldehyde | Fluoro-substituted aromatic amines | (Aryl)-(5-nitro-thiophen-2-ylmethylene)-amine | Microwave-assisted synthesis | researchgate.net |
| 5-Nitrothiophene-2-carboxaldehyde | 4-Aryl-2-aminothiazoles | Thiazole-thiophene Schiff bases | Conventional heating in ethanol with piperidine (B6355638) catalyst | ekb.eg |
Further derivatization of the aldehyde group can be achieved through reactions with hydrazine (B178648) and its derivatives to form hydrazones, or with thiosemicarbazide (B42300) to yield thiosemicarbazones. These reactions are robust and provide crystalline products that are valuable in various chemical applications. dergipark.org.tr
Studies on the reactivity of 5-nitrothiophene-2-carboxaldehyde confirm its straightforward conversion to these derivatives. The reaction with thiosemicarbazide or its N(4)-substituted analogues typically involves refluxing the reactants in a solvent such as ethanol to produce the corresponding 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. evitachem.com Similarly, condensation with various hydrazides, for example, 4-substituted benzoic acid hydrazides, yields the corresponding hydrazone derivatives. nih.gov These established transformations for a closely related substrate strongly indicate that this compound would serve as an excellent precursor for the synthesis of its respective hydrazone and thiosemicarbazone derivatives.
Table 2: Hydrazone and Thiosemicarbazone Synthesis with an Analogous Aldehyde Data based on reactions with the analogous compound 5-nitrothiophene-2-carboxaldehyde.
| Aldehyde | Reagent | Product Class | Reference |
| 5-Nitrothiophene-2-carboxaldehyde | Thiosemicarbazide and N(4)-substituted derivatives | Thiosemicarbazones | evitachem.com |
| 5-Nitrothiophene-2-carboxaldehyde | 4-Fluorobenzoic hydrazide | Hydrazones | nih.gov |
The selective transformation of the formyl group in the presence of other reducible (nitro) or stable (chloro) substituents is a key synthetic challenge.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For the related compound, 5-Chloro-2-thiophenecarboxaldehyde, a high-yield oxidation to 5-chlorothiophene-2-carboxylic acid has been demonstrated using chlorine in a sodium hydroxide (B78521) solution. chemicalbook.com This method, among others like using potassium permanganate (B83412) or sodium chlorite, could potentially be applied to this compound, although the reaction conditions would need to be carefully controlled to avoid side reactions involving the sensitive nitro group.
Reduction: The selective reduction of the aldehyde to a primary alcohol, yielding (5-Chloro-4-nitrothiophen-2-yl)methanol, requires a mild reducing agent that does not affect the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones. jsynthchem.com It is generally considered chemoselective for carbonyl groups in the presence of nitro compounds under standard conditions (e.g., in ethanol or methanol), making it a prime candidate for this transformation. scispace.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group.
Reactivity of the Chloro Substituent
The chloro substituent at the C-5 position of this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution and halogen-metal exchange reactions. The electron-withdrawing nature of the adjacent nitro group and the formyl group enhances the electrophilicity of the carbon atom to which the chlorine is attached, making it susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution at the C-5 Position of the Thiophene (B33073) Ring
The chlorine atom at the C-5 position of this compound can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the C-4 position and the formyl group at the C-2 position. These groups stabilize the intermediate Meisenheimer complex, which is formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.
Studies on related 2-substituted-5-nitrothiophenes have shown that they readily undergo nucleophilic aromatic substitution with various amines, such as pyrrolidine, piperidine, and morpholine. nih.gov The reactions were observed to proceed faster in ionic liquids compared to conventional organic solvents like methanol (B129727) and benzene. nih.gov This suggests that the C-Cl bond in this compound would be highly susceptible to cleavage by nucleophiles.
The general mechanism for the SNAr reaction at the C-5 position is a two-step addition-elimination process. In the first step, the nucleophile attacks the C-5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer adduct. In the second step, the chloride ion is eliminated, and the aromaticity of the thiophene ring is restored.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-5 Position
| Nucleophile | Reagent | Product |
|---|---|---|
| Amine | R₂NH | 5-(Dialkylamino)-4-nitrothiophene-2-carbaldehyde |
| Alkoxide | RO⁻ | 5-Alkoxy-4-nitrothiophene-2-carbaldehyde |
| Thiolate | RS⁻ | 5-(Alkylthio)-4-nitrothiophene-2-carbaldehyde |
This table presents potential reactions based on the known reactivity of similar nitrothiophene derivatives.
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds. This reaction involves the replacement of a halogen atom with a metal, typically lithium, by treatment with an organolithium reagent at low temperatures. In the case of this compound, the chloro substituent could potentially undergo a halogen-metal exchange reaction.
However, the presence of the electrophilic formyl group and the nitro group complicates this transformation. Organolithium reagents are strong nucleophiles and bases, and they can react with the aldehyde functionality or the nitro group. To achieve a successful halogen-metal exchange, the reaction would need to be carried out at very low temperatures (e.g., -100 °C) to favor the exchange over other side reactions. tcnj.edu
If successful, the resulting 5-lithio-4-nitrothiophene-2-carbaldehyde intermediate would be a versatile synthon that could be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position.
Table 2: Potential Functionalization via Halogen-Metal Exchange
| Electrophile | Reagent | Product |
|---|---|---|
| Carbon dioxide | CO₂ | 4-Nitro-2-formylthiophene-5-carboxylic acid |
| Aldehyde/Ketone | RCHO / RCOR' | 5-(α-Hydroxyalkyl)-4-nitrothiophene-2-carbaldehyde |
| Alkyl halide | RX | 5-Alkyl-4-nitrothiophene-2-carbaldehyde |
This table illustrates hypothetical functionalizations following a successful halogen-metal exchange.
Electrophilic Aromatic Substitution on the Thiophene Ring System of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, in the case of this compound, the thiophene ring is highly deactivated towards electrophilic attack. This is due to the presence of three strongly electron-withdrawing groups: the chloro, nitro, and formyl substituents. These groups reduce the electron density of the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles.
The only available position for substitution is the C-3 position. Any electrophilic attack at this position would lead to the formation of a cationic intermediate (a σ-complex or arenium ion) that is destabilized by the adjacent electron-withdrawing groups. Therefore, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to effect any electrophilic substitution. Even under such conditions, the yields are expected to be low, and the reaction may be accompanied by decomposition of the starting material.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com Given the highly deactivated nature of the substrate, it is unlikely that these reactions would proceed efficiently on this compound.
Mechanistic Investigations of Complex Formation and Intermediates (e.g., Meisenheimer-type Adducts)
The formation of Meisenheimer-type adducts is a key feature of the reactivity of electron-deficient aromatic and heteroaromatic systems, including nitrothiophenes. nih.gov In the context of this compound, the attack of a nucleophile at the C-5 position leads to the formation of a stable anionic σ-adduct, often referred to as a Meisenheimer adduct.
Kinetic and thermodynamic studies on the formation of Meisenheimer adducts from related 2-methoxy-3-nitro-5-X-thiophenes with sodium methoxide (B1231860) in methanol have provided valuable insights into the stability of these intermediates. rsc.org The stability of the adduct is influenced by the nature of the substituent at the C-5 position. rsc.org
In the case of this compound, the attack of a nucleophile, such as a methoxide ion, at the C-5 position would result in a Meisenheimer adduct where the negative charge is delocalized over the thiophene ring and, importantly, onto the nitro and formyl groups. The delocalization of the negative charge onto these electron-withdrawing groups is the primary reason for the stability of the adduct and the facility of the nucleophilic aromatic substitution reaction.
Computational studies could further elucidate the structure and stability of the Meisenheimer adduct formed from this compound and various nucleophiles, providing a deeper understanding of the reaction mechanism.
Strategic Synthesis of Advanced Derivatives of 5 Chloro 4 Nitrothiophene 2 Carbaldehyde
Design and Synthetic Access to Thiophene-2-carboxamide Analogues
The conversion of the aldehyde functionality in 5-Chloro-4-nitrothiophene-2-carbaldehyde into a carboxamide group opens up a pathway to a class of compounds with significant biological potential. While direct conversion of the aldehyde to a carboxamide is a multi-step process, a common strategy involves the initial oxidation of the carbaldehyde to the corresponding carboxylic acid, followed by activation and amidation.
A representative synthetic approach would begin with the oxidation of this compound to 5-chloro-4-nitrothiophene-2-carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid can then be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of this activated acyl chloride with a diverse range of primary or secondary amines yields the desired thiophene-2-carboxamide analogues. This method allows for the introduction of a wide array of substituents at the amide nitrogen, enabling the systematic exploration of structure-activity relationships.
| Amine Reactant | Resulting Carboxamide Derivative |
| Aniline | N-phenyl-5-chloro-4-nitrothiophene-2-carboxamide |
| Benzylamine | N-benzyl-5-chloro-4-nitrothiophene-2-carboxamide |
| Morpholine | (5-chloro-4-nitrothiophen-2-yl)(morpholino)methanone |
| Piperidine (B6355638) | (5-chloro-4-nitrothiophen-2-yl)(piperdin-1-yl)methanone |
Construction of Fused Heterocyclic Systems Utilizing the this compound Core
The inherent reactivity of this compound lends itself to the construction of fused heterocyclic systems, where the thiophene (B33073) ring is annulated with other heteroaromatic rings such as thiazoles, thiadiazoles, and quinazolinones. These fused systems are of great interest due to their unique electronic properties and potential applications in various fields.
Ring Annulation Strategies for Thiazole (B1198619) and Thiadiazole Incorporations
The aldehyde group of this compound is a key functional handle for the construction of fused thiazole and thiadiazole rings. For the synthesis of a fused thiazole ring, a common strategy involves the Hantzsch thiazole synthesis. This would typically involve the initial conversion of the aldehyde to an α-haloketone derivative. This intermediate can then be reacted with a thioamide, such as thioacetamide (B46855) or thiourea (B124793), to construct the thiazole ring fused to the thiophene core.
The synthesis of fused thiadiazole systems can be approached through the reaction of this compound with thiosemicarbazide (B42300). This reaction initially forms a thiosemicarbazone, which can then undergo oxidative cyclization to yield a 1,3,4-thiadiazole (B1197879) ring. Alternatively, reaction with hydrazine (B178648) and a source of sulfur, such as carbon disulfide, can lead to the formation of a 1,3,4-thiadiazole ring.
Cyclocondensation Reactions Leading to Quinazolinone Scaffolds
The synthesis of quinazolinone scaffolds fused to the thiophene ring can be achieved through cyclocondensation reactions. A plausible synthetic route would involve the reaction of this compound with an ortho-amino-substituted aromatic carboxamide, such as 2-aminobenzamide (B116534). This reaction, often catalyzed by an acid or a Lewis acid, would proceed through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the fused quinazolinone system. The specific substitution pattern on the resulting quinazolinone would depend on the substituents present on the 2-aminobenzamide reactant.
Multi-Component Reactions Involving this compound as a Key Reactant
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more reactants. The aldehyde functionality of this compound makes it a suitable candidate for various MCRs.
For instance, it could potentially be employed in a Biginelli-type reaction. In this scenario, this compound would react with a β-ketoester, such as ethyl acetoacetate, and urea (B33335) or thiourea in the presence of an acid catalyst to produce a dihydropyrimidinone or dihydropyrimidinethione derivative bearing the 5-chloro-4-nitrothiophenyl substituent.
Another possibility is its use in a Passerini or Ugi reaction. In a Passerini three-component reaction, the aldehyde would react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. An Ugi four-component reaction would involve the aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a more complex α-acetamido carboxamide derivative.
Development of Novel Heterocyclic Scaffolds from the this compound Template
The rich chemistry of this compound allows for its use as a template for the development of a wide range of novel heterocyclic scaffolds. The aldehyde group can serve as a starting point for various condensation reactions.
For example, reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation would yield an α,β-unsaturated system. This product could then undergo further cyclization reactions. For instance, reaction with a sulfur source like elemental sulfur in the presence of a base (Gewald reaction) could lead to the formation of a new, highly substituted thiophene ring.
Furthermore, the nitro group on the thiophene ring can be reduced to an amino group, which introduces a new point of reactivity. This amino group can then participate in cyclization reactions with the neighboring chloro or a derivatized aldehyde group to form novel fused heterocyclic systems, such as thieno[3,2-b]pyridines or other related structures. The strategic manipulation of the functional groups on the this compound template thus provides a powerful platform for the generation of diverse and novel heterocyclic scaffolds.
Computational and Theoretical Investigations of 5 Chloro 4 Nitrothiophene 2 Carbaldehyde Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Chloro-4-nitrothiophene-2-carbaldehyde. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of its chemical behavior.
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis of the Compound and Its Derivatives
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for predicting a molecule's reactivity, kinetic stability, and electronic transport properties.
For this compound, the presence of strong electron-withdrawing groups—the nitro (–NO₂), chloro (–Cl), and aldehyde (–CHO) groups—is expected to significantly lower the energies of both the HOMO and LUMO. This general lowering of orbital energies indicates a molecule with a high electron affinity. The HOMO is anticipated to be localized primarily on the thiophene (B33073) ring, which is electron-rich, while the LUMO is expected to be distributed over the nitro and aldehyde groups, given their electron-deficient nature.
Computational studies on structurally similar nitrothiophene derivatives suggest that the HOMO-LUMO energy gap for this class of compounds is typically in the range of 3.8 to 4.1 eV. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | ~ -2.5 to -3.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 3.8 to 4.2 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |
Note: The values in this table are estimations based on computational data for analogous substituted thiophene compounds and have not been experimentally determined for this compound.
Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface is expected to show a highly polarized charge distribution. The most negative potential (red) is anticipated to be localized on the oxygen atoms of the nitro and aldehyde groups, making them the primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the regions of highest positive potential (blue) are likely to be found around the hydrogen atom of the aldehyde group and near the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack. The thiophene ring itself will exhibit a more complex potential distribution due to the competing electronic effects of the substituents.
Table 2: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Oxygen atoms of the nitro group | Highly negative | Nucleophilic; hydrogen bond acceptor |
| Oxygen atom of the aldehyde group | Highly negative | Nucleophilic; hydrogen bond acceptor |
| Carbonyl carbon of the aldehyde group | Highly positive | Electrophilic; susceptible to nucleophilic attack |
| Hydrogen atom of the aldehyde group | Positive | Potential for hydrogen bonding |
| Thiophene ring | Varied potential | Susceptible to both nucleophilic and electrophilic interactions depending on the specific position |
Note: The features described in this table are predictions based on the known electronic effects of the functional groups and MEP analyses of similar molecules.
Mechanistic Probing via Transition State Calculations for Key Reactions
Transition state (TS) theory is a powerful computational tool for investigating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its energy, chemists can determine the activation energy of a reaction, providing insights into its feasibility and rate.
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloro substituent is displaced by a nucleophile. The presence of the strongly electron-withdrawing nitro group para to the chlorine atom is expected to activate the ring towards this type of reaction.
Transition state calculations, often performed using DFT methods, can be employed to model the entire reaction pathway of an SNAr reaction involving this substrate. These calculations would identify the structure of the Meisenheimer complex (the intermediate) and the transition states leading to and from it. The calculated activation energies would provide a quantitative measure of the reactivity of this compound towards various nucleophiles. Such studies can also elucidate the role of the solvent in stabilizing the charged intermediates and transition states.
In Silico Studies of Molecular Interactions in Chemical Reaction Systems
In silico studies encompass a broad range of computational methods used to simulate molecular interactions. For this compound, these techniques can be particularly useful in understanding its behavior in complex chemical or biological systems.
Molecular docking, for instance, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a ligand to a protein's active site. Given the structural motifs present in this compound, it could be docked into the active sites of various enzymes to explore its potential as an inhibitor. The results of such simulations would provide information on the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that stabilize the complex.
Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of this compound in solution or within a binding site over time. MD simulations provide a more realistic picture of molecular interactions by accounting for the motion of atoms and solvent molecules.
Conformational Analysis and Tautomerism Studies of this compound Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the aldehyde group relative to the thiophene ring.
Computational methods can be used to calculate the rotational energy barrier of the C-C bond connecting the aldehyde group to the thiophene ring. This would reveal the most stable conformer(s) and the energy required to interconvert between them. Studies on similar molecules, such as thiophene-2,5-dicarbaldehyde, have shown that specific conformations are preferred. rsc.org It is likely that the planar conformers, where the aldehyde group is coplanar with the thiophene ring, are the most stable due to conjugation. There are two such planar conformers: one where the carbonyl oxygen is cis to the sulfur atom of the thiophene ring (O,S-cis) and one where it is trans (O,S-trans). The relative energies of these conformers would be influenced by steric and electronic interactions with the adjacent chloro group.
Tautomerism, the interconversion of structural isomers, is less likely for this compound itself, as it lacks the necessary acidic protons for common tautomeric transformations. However, for derivatives of this compound, particularly those with substituents that can participate in proton transfer, computational studies could be employed to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion.
Role of 5 Chloro 4 Nitrothiophene 2 Carbaldehyde As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The aldehyde group in 5-Chloro-4-nitrothiophene-2-carbaldehyde serves as a key handle for carbon-carbon bond formation and functional group interconversions. It can readily participate in a variety of classical organic reactions to construct more elaborate molecular architectures.
One of the primary applications of similar nitro-substituted thiophene (B33073) aldehydes is in condensation reactions. For instance, it can react with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in Knoevenagel condensations to yield electron-deficient alkenes. These products are valuable intermediates in their own right, often serving as Michael acceptors or precursors for cycloaddition reactions.
Furthermore, the aldehyde can be a crucial component in multicomponent reactions, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step. For example, it can be envisioned to participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of highly functionalized heterocyclic scaffolds.
The aldehyde functionality can also be transformed into other useful functional groups. Reduction of the aldehyde would yield the corresponding alcohol, which could be further elaborated. Oxidation would provide the carboxylic acid, a versatile functional group for amide bond formation and other transformations. The conversion of the aldehyde to an oxime, followed by dehydration, could provide access to the corresponding nitrile.
Scaffold for the Development of Novel Heterocyclic Compounds
The inherent structure of this compound makes it an ideal starting material for the synthesis of a diverse array of novel heterocyclic compounds. The presence of multiple reaction sites allows for various cyclization strategies, leading to the formation of fused thiophene systems and other heterocyclic rings.
A common strategy involves the reaction of the aldehyde with binucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles or pyridazines fused to the thiophene ring. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. The presence of the nitro group can influence the regioselectivity of these cyclization reactions.
Another important application is in the synthesis of thieno[3,2-b]pyridines and related fused systems. The aldehyde can undergo condensation with amino compounds, followed by intramolecular cyclization, to construct the fused pyridine (B92270) ring. The resulting thienopyridines are an important class of heterocyclic compounds with a wide range of biological activities.
The chloro and nitro substituents on the thiophene ring also offer opportunities for further functionalization and cyclization. For instance, the nitro group can be reduced to an amino group, which can then participate in intramolecular condensation or cyclization reactions with a suitably positioned functional group derived from the original aldehyde.
Applications in the Synthesis of Ligands for Coordination Chemistry Studies
The thiophene ring, particularly when functionalized with heteroatoms, is a well-established component of ligands used in coordination chemistry. The sulfur atom in the thiophene ring can act as a soft donor, while the nitrogen and oxygen atoms of the nitro and aldehyde groups can also participate in metal coordination.
This compound can be readily converted into a variety of Schiff base ligands. Condensation of the aldehyde with primary amines yields imines, which are versatile ligands capable of coordinating to a wide range of metal ions. The electronic properties of these Schiff base ligands can be fine-tuned by varying the substituent on the primary amine.
The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties. The presence of the electron-withdrawing nitro group and the chloro atom can influence the electronic structure of the ligand and, consequently, the properties of the resulting metal complex.
Furthermore, the aldehyde can be used as a starting point for the synthesis of more complex multidentate ligands. For example, elaboration of the aldehyde into a side chain containing additional donor atoms, such as nitrogen or oxygen, can lead to the formation of ligands that can form stable chelate complexes with metal ions.
Contribution to the Development of New Synthetic Methodologies and Reagents
The unique reactivity of this compound can also be exploited in the development of new synthetic methodologies and reagents. The electron-deficient nature of the thiophene ring, due to the presence of the nitro and chloro groups, makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of nucleophiles onto the thiophene ring, providing access to a wide range of substituted thiophene derivatives that may not be accessible through other synthetic routes.
The aldehyde group can also be used to immobilize the molecule on a solid support, allowing for its use in solid-phase synthesis. This can facilitate the purification of products and the development of combinatorial libraries of thiophene-based compounds.
Moreover, the study of the reaction pathways and mechanisms involving this highly functionalized thiophene derivative can provide valuable insights into the reactivity of substituted heterocycles in general. This knowledge can then be applied to the design of new synthetic strategies and the development of novel reagents for organic synthesis.
Emerging Research Avenues and Future Perspectives in 5 Chloro 4 Nitrothiophene 2 Carbaldehyde Chemistry
Exploration of Unconventional Reactivity and Catalyst-Mediated Transformations
The interplay of the electron-withdrawing nitro group and the halogen substituent presents intriguing possibilities for unconventional reactivity. Future studies could explore catalyst-mediated transformations that selectively target one of the functional groups. For instance, metal catalysts could facilitate cross-coupling reactions at the C-Cl bond, while leaving the aldehyde and nitro functionalities intact. Conversely, chemoselective reduction of the nitro group or oxidation of the aldehyde could be achieved using tailored catalytic systems. Investigating the compound's behavior in multicomponent reactions could also lead to the efficient synthesis of complex heterocyclic scaffolds.
Table 1: Potential Catalyst-Mediated Transformations for Future Research
| Transformation Type | Potential Catalyst Systems | Target Functional Group | Potential Products |
| Cross-Coupling | Palladium, Nickel, or Copper-based catalysts | C-Cl bond | Arylated or alkylated thiophene (B33073) derivatives |
| Selective Reduction | Platinum, Palladium, or Rhodium on carbon | Nitro group | Aminothiophene derivatives |
| Selective Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde group | Thiophenecarboxylic acid derivatives |
Integration into Photochemical and Electrochemical Synthesis Strategies
The application of photochemical and electrochemical methods to the synthesis and modification of 5-Chloro-4-nitrothiophene-2-carbaldehyde is a promising and largely unexplored area. Photochemical reactions, such as [2+2] cycloadditions or Norrish-type reactions involving the aldehyde group, could provide access to novel thiophene-containing ring systems. Electrochemical synthesis offers a green and efficient alternative to traditional methods for both the preparation of the title compound and its subsequent derivatization. For example, electrosynthesis could enable the selective reduction of the nitro group under mild conditions, avoiding the use of harsh chemical reducing agents.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation (Beyond Basic Identification)
A thorough understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic techniques. While standard methods like NMR and IR are essential for basic identification, more sophisticated approaches are needed for mechanistic elucidation. In-situ spectroscopic monitoring of reactions, using techniques such as ReactIR or process NMR, could provide real-time data on the formation of intermediates and reaction kinetics. Advanced mass spectrometry techniques, such as tandem MS/MS, can be employed to characterize transient species and reaction byproducts, offering valuable insights into complex reaction pathways.
Sustainable Synthesis Approaches for this compound and Its Derivatives
Developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical area for future research. This includes the exploration of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The use of solid-supported reagents and catalysts would facilitate easier product purification and catalyst recycling, minimizing waste generation. Furthermore, exploring one-pot or flow chemistry processes could enhance the efficiency and safety of the synthesis, aligning with the principles of green chemistry.
Table 2: Comparison of Potential Sustainable Synthesis Strategies
| Strategy | Advantages | Challenges |
| Use of Green Solvents | Reduced environmental impact, potential for improved reactivity/selectivity | Solvent selection, cost, and recyclability |
| Solid-Supported Reagents/Catalysts | Ease of separation, reusability | Potential for reduced activity, catalyst leaching |
| Flow Chemistry | Improved safety and control, scalability, potential for higher yields | Initial equipment cost, potential for clogging |
Q & A
Q. What are the optimal synthetic routes for preparing 5-chloro-4-nitrothiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration and chlorination of thiophene derivatives. Key variables include:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride for activating carbonyl groups, with nitro-group introduction via mixed acid (HNO₃/H₂SO₄) systems .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) improve reactivity, while non-polar solvents (e.g., benzene) may reduce side reactions .
- Temperature : Controlled heating (50–80°C) enhances nitro-group incorporation but risks decomposition; lower temperatures (0–20°C) favor selectivity .
- Workup : Isolation via aqueous extraction and recrystallization improves purity. Monitor progress with TLC (Rf ~0.3–0.5 in hexane/ethyl acetate) and confirm via NMR (δ ~10 ppm for aldehyde proton) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multimodal analysis:
- NMR : Confirm substituent positions (¹H NMR: aldehyde proton at δ 9.8–10.2; ¹³C NMR: nitro-group carbon at δ 145–150) .
- X-ray crystallography : Refine structures using SHELX software to resolve bond lengths (e.g., C=O at ~1.21 Å) and angles. ORTEP-III aids in visualizing thermal ellipsoids .
- IR spectroscopy : Detect aldehyde (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the reactivity of the nitro and aldehyde groups in this compound be exploited for functionalization?
- Methodological Answer :
- Nitro Group : Reduce to amine using H₂/Pd-C (ethanol, 60°C) for subsequent coupling reactions. Monitor via loss of IR nitro peaks .
- Aldehyde Group : Oxidize to carboxylic acid with KMnO₄ (acidic conditions) or perform condensation reactions (e.g., with hydrazines to form hydrazones) .
- Electrophilic Aromatic Substitution : Leverage chloro and nitro groups as directing substituents for regioselective bromination or sulfonation .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments. For crystallography, check for twinning or disorder using SHELXL’s TWIN/BASF commands .
- Hydrogen Bonding Analysis : Apply Etter’s graph set theory to identify motifs (e.g., R₂²(8) rings) that explain packing anomalies .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/hexane) to grow single crystals. Avoid protic solvents that disrupt hydrogen bonding .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20–30% glycerol to minimize ice formation during data collection .
- Refinement : Apply SHELXL’s restraints for disordered nitro or aldehyde groups. Validate using R1/wR2 convergence (<5% discrepancy) .
Q. How can computational methods predict the compound’s reactivity in complex reaction environments?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to model transition states for nucleophilic attacks on the aldehyde group .
- Solvent Effects : Simulate reaction pathways in implicit solvents (e.g., PCM for dichloromethane) using ORCA or Gaussian .
- Molecular Dynamics : Analyze aggregation behavior in solution to predict crystallization tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
